Asunaprevir (BMS-650032) is a potent, second-generation Hepatitis C Virus (HCV) Nonstructural protein 3 (NS3) protease inhibitor. [, , ] It is classified as a direct-acting antiviral (DAA) agent. [, , ] Asunaprevir plays a crucial role in scientific research as a tool to study HCV replication, resistance mechanisms, and the development of novel antiviral therapies. [, , ]
Asunaprevir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 3 (NS3) protease, classified as a direct-acting antiviral agent. It was developed by Bristol-Myers Squibb and is primarily used in the treatment of chronic hepatitis C infections, particularly effective against genotypes 1 and 4 of the virus. Asunaprevir works by blocking the enzymatic activity of the NS3 protease, which is crucial for viral replication and maturation, thereby reducing the viral load in infected individuals .
Asunaprevir was synthesized through a structure-based drug design approach, utilizing computer-aided modeling to optimize its efficacy against the HCV NS3/4A protease complex. The compound's development involved extensive preclinical studies that demonstrated its ability to inhibit viral replication effectively .
The synthesis of asunaprevir involves several key steps that focus on modifying existing compounds to enhance their antiviral properties. The initial lead compound was derived from ciluprevir, a known NS3 protease inhibitor. The synthesis process includes:
The synthetic pathway typically involves:
Asunaprevir has a complex molecular structure characterized by its tripeptidic nature and acylsulfonamide functional group. The molecular formula is CHNOS, indicating a diverse array of atoms contributing to its functionality.
Asunaprevir primarily undergoes metabolic transformations in the liver, where it is processed by cytochrome P450 enzymes. Key reactions include:
In vitro studies have shown that asunaprevir exhibits variable stability depending on pH and temperature, which impacts its bioavailability and therapeutic efficacy .
Asunaprevir inhibits HCV replication by binding to the active site of the NS3 protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly and replication. This inhibition disrupts the viral life cycle at a critical stage.
Asunaprevir is primarily used in clinical settings for treating chronic hepatitis C infections. Its application extends beyond monotherapy; it is often used in combination with other antiviral agents such as ribavirin or interferon to enhance therapeutic outcomes and reduce resistance development . Ongoing research continues to explore its efficacy against emerging HCV variants and other potential viral targets.
Asunaprevir (BMS-650032) is a tripeptidic acylsulfonamide inhibitor designed to target the active site of the hepatitis C virus (HCV) NS3/4A protease with high precision. The design strategy focused on exploiting key interactions within the enzyme's catalytic triad (His57, Asp81, Ser139) and the oxyanion hole (Gly137, Gly139, Ser139). A critical innovation involved replacing the traditional C-terminal carboxylic acid of peptide-based inhibitors with a cyclopropyl-fused acylsulfonamide moiety. This modification strategically engages the shallow S1' pocket (bounded by Phe43, Val55, and Gly58) while enhancing electrostatic interactions:
Molecular modeling confirmed that the cyclopropyl group optimally fills the hydrophobic S1' subpocket, with van der Waals contacts increasing binding affinity by 10–100× compared to linear alkyl or aryl substituents [6]. This targeted engagement resulted in picomolar enzyme inhibition (IC~50~ = 1 nM against GT-1a) [6].
The core scaffold evolved from hexapeptide precursors (e.g., compound 4, IC~50~ = 54 nM) to minimized tripeptide analogues. Optimization focused on three domains:
Table 1: Impact of P1' Modifications on Inhibitory Potency [6]
Compound | P1' Group | NS3/4A IC~50~ (nM) | Replicon EC~50~ (nM) |
---|---|---|---|
6 | COOH | 54 | 550 |
7 | CH~2~CH~3~ | 36 | 600 |
11 | Cyclopropyl | 1 | 4 |
15 | Cyclohexyl | 149 | 210 |
SAR studies revealed stringent steric and electronic requirements for optimal activity:
The synthesis of asunaprevir centered on three high-complexity steps:1. Cyclopropyl Sulfonamide Synthesis:- Route: 3-Chloropropane-1-sulfonyl chloride → sulfonamide → N-Boc protection → cyclization via intramolecular Williamson ether synthesis.- Challenge: Ring closure required strong bases (NaH) at elevated temperatures, risking epimerization. Yield: 45–60% after chromatography [6].2. Acylsulfonamide Coupling:- Conditions: Carboxylic acid precursor activated with EDCI/HOAt, reacted with cyclopropyl sulfonamide at –15°C.- Challenge: Base-sensitive cyclopropane ring opening above 0°C necessitated cryogenic conditions. Impurity levels exceeded 5% if temperature fluctuated [6].3. Chiral Center Control:- The tert-leucine-derived stereocenter was installed using Evans oxazolidinone auxiliaries. Diastereomeric excess (de) exceeded 98% after recrystallization, but required auxiliary recovery loops, increasing cost [6].4. Final Purification:- The zwitterionic character (pKa~acid~ ≈ 3.5, pKa~base~ ≈ 8.9) complicated reverse-phase chromatography. Purification employed C18 columns with pH 5.0 ammonium acetate/acetonitrile, yielding >99.5% pure product at <40% overall yield from chiral precursor [3] [6].
Table 2: Key Synthetic Intermediates and Conditions [6]
Step | Reagent/Conditions | Key Challenge | Yield |
---|---|---|---|
Cyclopropyl ring closure | NaH, DMF, 80°C | Epimerization risk | 58% |
Acylsulfonamide formation | EDCI, HOAt, –15°C, CH~2~Cl~2~ | Temperature-sensitive decomposition | 72% |
Chiral auxiliary removal | LiOH, THF/H~2~O~2~ | Oxazolidinone recovery efficiency | 85% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7